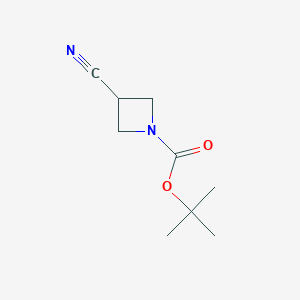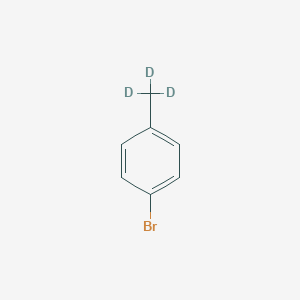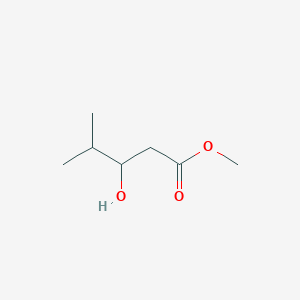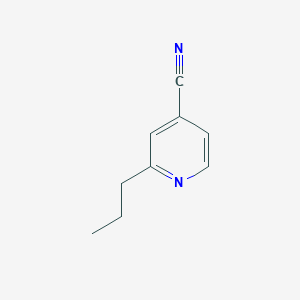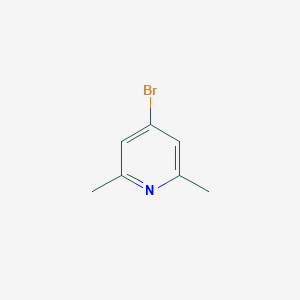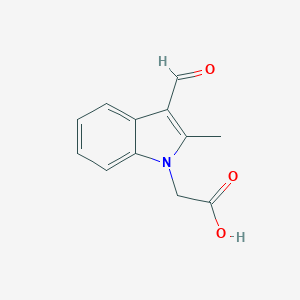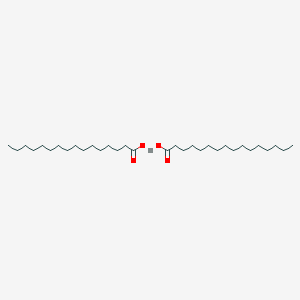
2,2'-Oxybis(ethylamin)dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(ethylamine) dihydrochloride, also known as 2,2’-Oxydiethylamine dihydrochloride, is a chemical compound with the molecular formula C4H14Cl2N2O . It has a molecular weight of 177.07 g/mol . The compound is solid at 20 degrees Celsius and is hygroscopic .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-aminoethoxy)ethanamine;dihydrochloride . The InChI string is InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H . The compound’s canonical SMILES string is C(COCCN)N.Cl.Cl .Physical And Chemical Properties Analysis
2,2’-Oxybis(ethylamine) dihydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the environment . The compound has a melting point range of 230.0 to 235.0 °C .Wissenschaftliche Forschungsanwendungen
Synthese von makrocyclischen Bisiminen
2,2’-Oxybis(ethylamin)dihydrochlorid wurde bei der Synthese von makrocyclischen Bisiminen eingesetzt . Makrocyclische Bisimine sind eine Art organische Verbindung mit einer großen Ringstruktur. Sie haben verschiedene Anwendungen in Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaft.
Reaktant/Reagenz in Polyboraminen
Diese Verbindung kann als Reaktant/Reagenz bei der Synthese von Polyboraminen verwendet werden . Polyboramine sind Polymere, die in ihrem Rückgrat Bor- und Stickstoffatome enthalten. Sie haben potenzielle Anwendungen in Bereichen wie der Wasserstoffspeicherung und -freisetzung, die für saubere Energietechnologien entscheidend sind.
Bausteine in der organischen Synthese
Als bifunktionelles Amin kann 2,2’-Oxybis(ethylamin)dihydrochlorid als Baustein in der organischen Synthese dienen . Es kann verwendet werden, um Aminfunktionalitäten in eine Vielzahl organischer Moleküle einzuführen, wodurch die Synthese einer breiten Palette komplexer organischer Verbindungen ermöglicht wird.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a reactant or reagent in various chemical reactions .
Mode of Action
It’s known to participate in chemical reactions as a reactant or reagent
Biochemical Pathways
It’s known to be used in the synthesis of macrocyclic bisimines , which suggests it may play a role in the formation of these compounds.
Result of Action
It’s known to be used in the synthesis of macrocyclic bisimines , suggesting it contributes to the formation of these compounds.
Biochemische Analyse
Biochemical Properties
It has been used as a reactant/reagent in the synthesis of polyboramines for hydrogen release, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes .
Molecular Mechanism
It is known to participate in the synthesis of macrocyclic bisimines , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be explored.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,2'-Oxybis(ethylamine) dihydrochloride can be achieved through a two-step process involving the reaction of ethylene oxide with ethylenediamine followed by the addition of hydrochloric acid.", "Starting Materials": [ "Ethylene oxide", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethylene oxide is added dropwise to ethylenediamine while stirring at room temperature. The reaction mixture is then heated to 80-90°C for 2-3 hours to complete the reaction.", "Step 2: The resulting product from step 1 is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 3. The solution is then cooled to room temperature and the product is collected by filtration, washed with water and dried under vacuum." ] } | |
CAS-Nummer |
60792-79-2 |
Molekularformel |
C4H13ClN2O |
Molekulargewicht |
140.61 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H |
InChI-Schlüssel |
UYMLKGBJAVRBCW-UHFFFAOYSA-N |
SMILES |
C(COCCN)N.Cl.Cl |
Kanonische SMILES |
C(COCCN)N.Cl |
Andere CAS-Nummern |
60792-79-2 |
Piktogramme |
Irritant |
Synonyme |
2,2’-Oxybis-ethanamine hydrochloride (1:2); 2,2’-Oxybis-ethanamine Dihydrochloride; 2-(2-Aminoethoxy)ethanamine Dihydrochloride; Bis(2-aminoethyl) Ether Dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



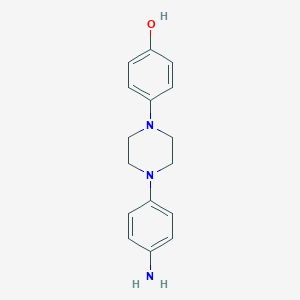

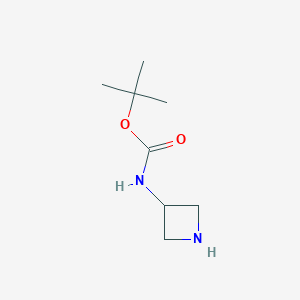
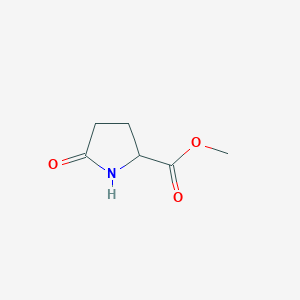
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
